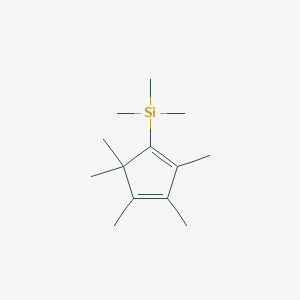

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound featuring a pentamethylcyclopentadienyl (Cp) ligand bonded to a trimethylsilyl group. The Cp ligand, a highly substituted cyclopentadienyl derivative, confers significant steric bulk and electronic stabilization, making this compound valuable in coordination chemistry and catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane typically involves the reaction of pentamethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Cycloaddition Reactions: It can undergo Diels-Alder reactions with electron-rich dienophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Cycloaddition: Electron-rich dienophiles like alkenes or alkynes are used under thermal or catalytic conditions.

Major Products

Substitution: Products include various substituted cyclopentadienyl derivatives.

Oxidation: Products include silanols and siloxanes.

Cycloaddition: Products include cyclohexene derivatives.

Scientific Research Applications

The search results primarily discuss 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene , also known as Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane , which has the molecular formula C13H24Si .

Overview

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is an organosilicon compound featuring a trimethylsilyl group attached to a pentamethyl-substituted cyclopentadiene ring. It is light yellow to brown clear liquid.

IUPAC Name: trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane

CAS Number: 87778-95-8

Molecular Weight: 208.42 g/mol

Boiling Point: 100-101 °C at 10 mmHg

Density: 0.864 g/mL at 25 °C

Applications

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is used as a precursor in the synthesis of complex organosilicon compounds. The biological activity of TMS-DMPCD is attributed to the trimethylsilyl group's ability to undergo chemical transformations, stabilizing reactive intermediates and enhancing reactivity in biological systems.

Potential applications include:

- Drug Delivery Systems: It can serve as a precursor for synthesizing biologically active molecules for drug delivery systems.

- Synthesis of Bioactive Compounds: It can be used as a building block in the preparation of various organosilicon compounds with potential therapeutic properties.

Mechanism of Action

The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentadienyl-Ligated Metal Complexes

Bis(pentamethylcyclopentadienyl)iron

- Structure : Two Cp* ligands bound to an iron center.

- Properties : High thermal stability due to steric protection from Cp* groups; used as a precursor in materials science and catalysis.

- Key Difference: The iron complex is a metallocene, whereas the target compound is a silicon-based organometallic with a single Cp* ligand. This distinction impacts redox behavior and ligand-exchange reactivity .

Hafnium(IV) Pentamethylcyclopentadienyl Trichloride

- Structure : Cp* ligand bonded to hafnium with three chloride substituents.

- Properties : Acts as a catalyst in polymerization reactions. The hafnium center enables strong Lewis acidity, unlike the silicon center in the target compound, which lacks vacant d-orbitals for similar reactivity .

Silane Derivatives with Varied Substituents

(6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane

- Structure : Cyclohexadienyl ring with deuterium, phenyl, and trimethylsilyl groups.

- Synthesis : Prepared via InBr₃-catalyzed transfer hydrogenation (96% yield) .

- Comparison: The cyclohexadienyl ring introduces less steric hindrance than the Cp* ligand.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

- Structure : Ethynyl bridge linking silane to a dioxaborolane group.

- Properties : Boron inclusion enables cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The ethynyl spacer contrasts with the direct Cp*-Si bond in the target compound, affecting electronic delocalization and thermal stability .

Organolead Compounds with Trimethyl Groups

Trimethyl(triphenylplumbylmethyl)silane

- Structure : Triphenylplumbyl group attached to a trimethylsilylmethyl moiety.

- Comparison : The lead-silicon hybrid structure introduces toxicity and lower stability compared to the all-carbon Cp* system. Lead’s larger atomic radius and weaker bonds result in distinct reactivity patterns (e.g., propensity for Pb-C bond cleavage) .

Physicochemical Property Comparison

Research Findings and Trends

- Steric Effects : The Cp* ligand in the target compound provides greater steric protection than less substituted analogs (e.g., cyclohexadienyl derivatives), reducing unwanted side reactions in catalytic cycles .

- Electronic Tuning : Silicon’s electronegativity (1.90) vs. lead (2.33) or hafnium (1.3) influences charge distribution, with silicon favoring σ-bonding over π-backdonation .

- Thermal Stability : Fully methylated Cp* systems enhance thermal stability compared to aryl- or boronate-substituted silanes, which may decompose under harsh conditions .

Biological Activity

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane (often referred to as 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene) is a silane derivative of pentamethylcyclopentadiene. This compound has garnered interest in various fields of chemistry, particularly in organometallic chemistry and catalysis. Its unique structure and reactivity profile make it a valuable precursor for synthesizing complex organosilicon compounds and metal complexes.

- Molecular Formula : C13H24Si

- Molecular Weight : 208.42 g/mol

- CAS Number : 87778-95-8

- Boiling Point : 101 °C

- Flash Point : 76 °C

- Appearance : Clear liquid with a pale yellow color

Synthesis

The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with pentamethylcyclopentadiene in the presence of a base such as triethylamine. This reaction is generally conducted under an inert atmosphere to prevent oxidation and hydrolysis.

The trimethylsilyl group enhances the stability and reactivity of the compound. This group can participate in various transformations that may influence biological pathways. The compound's ability to form organometallic complexes allows it to interact with biological systems potentially affecting enzyme activities or cellular processes.

Organometallic Complexes

Research indicates that compounds derived from pentamethylcyclopentadiene exhibit significant reactivity due to their electron-rich nature. For instance:

- Complex Formation : Pentamethylcyclopentadiene derivatives have been shown to form stable complexes with transition metals (e.g., iron and titanium), which could have implications for catalytic processes in biological systems.

- Catalytic Activity : Studies have demonstrated that metal complexes derived from pentamethylcyclopentadiene can catalyze reactions relevant to organic synthesis and potentially mimic enzymatic reactions.

Potential Applications

The unique properties of this compound suggest potential applications in:

- Drug Design : Its ability to form stable complexes may be explored for drug delivery systems or as a scaffold in drug design.

- Biochemical Sensors : The compound's reactivity could be harnessed in the development of sensors for detecting biomolecules.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H24Si |

| Molecular Weight | 208.42 g/mol |

| Boiling Point | 101 °C |

| Flash Point | 76 °C |

| CAS Number | 87778-95-8 |

| Appearance | Clear liquid (pale yellow) |

Properties

Molecular Formula |

C13H24Si |

|---|---|

Molecular Weight |

208.41 g/mol |

IUPAC Name |

trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane |

InChI |

InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3 |

InChI Key |

ZZWIHRTYUJHZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.